molecular formula C12H14ClNO2 B8587537 4-(morpholin-4-ylmethyl)benzoyl chloride

4-(morpholin-4-ylmethyl)benzoyl chloride

Cat. No. B8587537
M. Wt: 239.70 g/mol
InChI Key: BTOCBOHEIFMLMR-UHFFFAOYSA-N
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Patent
US08680273B2

Procedure details

A 200 mL round-bottom flask fitted with a reflux condenser was charged with 4-(4-carboxy-benzyl)-morpholin-4-ium chloride (10.0 g, 0.039 mol, 1.0 eq), toluene (50 mL), DMF (0.3 mL, 0.0039 mol, 0.1 eq), and thionyl chloride (7.1 mL, 0.097 mol, 2.5 eq) under a nitrogen atmosphere. The reaction mixture was heated to 70° C. for 6 h and then cooled to 0° C. The resulting mixture was filtered and the solid washed with pentane to yield 4-morpholin-4-ylmethyl-benzoyl chloride, which was used in the next step without further purification.
Name
4-(4-carboxy-benzyl)-morpholin-4-ium chloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]([C:5]1[CH:17]=[CH:16][C:8]([CH2:9][NH+:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:7][CH:6]=1)(O)=[O:3].CN(C=O)C.S(Cl)([Cl:25])=O>C1(C)C=CC=CC=1>[N:10]1([CH2:9][C:8]2[CH:16]=[CH:17][C:5]([C:2]([Cl:25])=[O:3])=[CH:6][CH:7]=2)[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1 |f:0.1|

Inputs

Step One
Name
4-(4-carboxy-benzyl)-morpholin-4-ium chloride
Quantity
10 g
Type
reactant
Smiles
[Cl-].C(=O)(O)C1=CC=C(C[NH+]2CCOCC2)C=C1
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
7.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200 mL round-bottom flask fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the solid washed with pentane

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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